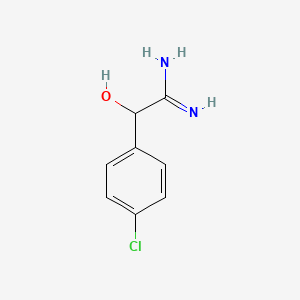

2-(4-Chlorophenyl)-2-hydroxyacetimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Chlorophenyl)-2-hydroxyacetimidamide is a substituted acetimidamide derivative characterized by a hydroxyl (-OH) group and an amidine (-C(=NH)NH₂) group attached to a central carbon atom, which is further linked to a 4-chlorophenyl aromatic ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those with benzimidazole or acetamide backbones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-hydroxyacetimidamide typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to a Beckmann rearrangement to yield the desired hydroxyacetimidamide. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-hydroxyacetimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Chlorophenyl)-2-hydroxyacetimidamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Molecular Properties

The following table summarizes key structural and functional differences between 2-(4-Chlorophenyl)-2-hydroxyacetimidamide and related compounds:

Key Observations:

Functional Group Impact: The hydroxyl and amidine groups in this compound distinguish it from analogs like N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide (hydroxyimino and acetamide groups) . Benzimidazole-containing analogs (e.g., compound 3q) exhibit enhanced anthelmintic activity due to the planar aromatic system, which facilitates DNA intercalation or enzyme inhibition .

Molecular Weight and Bioactivity :

- Higher molecular weight compounds like Fenvalerate (419.90 g/mol) exhibit insecticidal properties, attributed to their pyrethroid backbone and lipophilic chlorophenyl group .

- Lower molecular weight analogs (e.g., compound 3q at 388.85 g/mol) show optimal anthelmintic efficacy, balancing bioavailability and target binding .

Anthelmintic Activity

- Benzimidazole-acetamide hybrids (e.g., 3q and 3n) demonstrated superior paralysis and lethality against Pheretima posthuma compared to albendazole, a standard anthelmintic drug. The 4-chlorophenyl substituent enhances hydrophobicity, improving membrane penetration .

Insecticidal Activity

- Fenvalerate , containing a 4-chlorophenyl group, disrupts sodium channels in insects. While structurally distinct from acetimidamides, it highlights the chlorophenyl moiety's role in enhancing bioactivity .

Q & A

Q. Basic: What are the optimal synthetic routes for 2-(4-Chlorophenyl)-2-hydroxyacetimidamide, and how can reaction conditions be controlled to improve yield?

Answer:

The synthesis typically involves multi-step reactions, starting with condensation of 4-chlorophenylacetonitrile derivatives with hydroxylamine under basic conditions. Key parameters include:

- Temperature control : Maintaining 60–80°C during imidamide formation prevents side reactions like over-oxidation or decomposition .

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity in hydroxylation steps .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) ensures high purity (>95%), monitored via TLC .

Yield optimization requires stoichiometric balancing of nitrile and hydroxylamine reagents (1:1.2 molar ratio) to minimize unreacted intermediates .

Q. Basic: Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the imidamide group (δ 8.2–8.5 ppm for NH₂ protons) and hydroxy-substituted phenyl ring (δ 7.3–7.6 ppm for aromatic protons) .

- IR spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (N-H/O-H stretches) validate functional groups .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects trace impurities .

Q. Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

Answer:

SCXRD with programs like SHELXL (for refinement) and SHELXS/D (for structure solution) provides atomic-level resolution:

- Hydrogen bonding : O-H···N and N-H···N interactions stabilize the crystal lattice, quantified via Hirshfeld surface analysis .

- Torsional angles : Confirm spatial arrangement of the hydroxy and chlorophenyl groups, critical for understanding bioactivity .

- Validation : R-factor (<0.05) and residual electron density maps (<0.3 eÅ⁻³) ensure structural accuracy .

Q. Advanced: What computational strategies predict the compound’s interaction with carbonic anhydrase (CA) isoforms?

Answer:

- Molecular docking (AutoDock/Vina) : Predict binding affinity (ΔG ≈ -9.2 kcal/mol) by aligning the imidamide group with CA’s zinc-active site .

- Molecular dynamics (MD) simulations : 100 ns trajectories assess complex stability (RMSD < 2.0 Å) and hydrogen bond persistence (>80% simulation time) .

- Free energy calculations (MM/PBSA) : Estimate binding energy contributions from hydrophobic (chlorophenyl) and polar (hydroxy) moieties .

Q. Advanced: How to address discrepancies in reported biological activity data (e.g., CA inhibition vs. cytotoxicity)?

Answer:

- Experimental variables : Control assay conditions (pH 7.4, 37°C) to mimic physiological environments, as acidic pH may artificially enhance CA inhibition .

- Cell line specificity : Use isoform-specific CA assays (e.g., CA IX/XII for cancer cells vs. CA II for off-target effects) .

- Data normalization : Compare IC₅₀ values against positive controls (e.g., acetazolamide) to standardize potency metrics .

Q. Advanced: What strategies enable selective crystallization of geometric isomers during synthesis?

Answer:

- Solvent polarity : Use ethanol/water mixtures (70:30) to favor cis-isomer crystallization via hydrogen bonding .

- Acid catalysis : Lewis acids (e.g., BF₃·Et₂O) promote isomerization of cis to trans forms during recrystallization .

- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., L-proline) to enhance enantiomeric excess (>90%) .

Q. Advanced: How does the compound’s stability under physiological conditions impact pharmacological profiling?

Answer:

- Hydrolytic stability : Incubate in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) for 24 hours; monitor degradation via LC-MS .

- Metabolic pathways : Cytochrome P450 (CYP3A4) assays identify major metabolites (e.g., hydroxylated derivatives) .

- Thermal analysis : DSC/TGA determine melting points (180–185°C) and decomposition thresholds (>200°C) for storage guidelines .

Q. Advanced: What in vitro/in vivo models validate its mechanism as a CA inhibitor?

Answer:

- In vitro : Fluorescent thermal shift assays (FTSA) measure CA thermal stabilization (ΔTm ≈ +5°C) upon ligand binding .

- In vivo : Xenograft models (e.g., HCT-116 colon cancer) assess tumor growth inhibition (TGI > 50%) at 50 mg/kg dosing .

- Toxicity : Zebrafish embryo assays (LC₅₀ > 100 µM) confirm low acute toxicity .

Properties

Molecular Formula |

C8H9ClN2O |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-2-hydroxyethanimidamide |

InChI |

InChI=1S/C8H9ClN2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7,12H,(H3,10,11) |

InChI Key |

DKJWSJSGIJXNHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(=N)N)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.